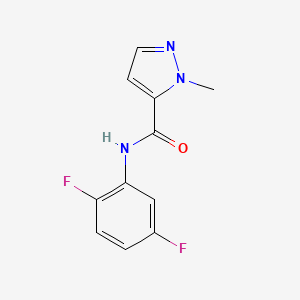![molecular formula C16H16ClNO5S B11063150 2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11063150.png)
2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid: . It is a compound with interesting properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for 4-Aminophenylacetic acid involve the introduction of an amino group onto the phenylacetic acid backbone. One common method is the nucleophilic substitution reaction of 4-chlorophenylacetic acid with ammonia or an amine. The chloro group is replaced by the amino group, yielding the desired compound.
Reaction Conditions::Starting Material: 4-Chlorophenylacetic acid
Reagents: Ammonia or an amine (e.g., methylamine, ethylamine)
Reaction Type: Nucleophilic substitution
Major Product: 4-Aminophenylacetic acid
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions to achieve high yields and purity. specific industrial processes for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions::
Nucleophilic Substitution (SN2): The amino group replaces the chloro group at the benzylic position.
Oxidation/Reduction: Depending on reaction conditions, it can undergo oxidation or reduction reactions.
Nucleophilic Substitution: Ammonia or a primary amine, typically in a solvent like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products:: The major product is 4-Aminophenylacetic acid itself.
Scientific Research Applications
Peptide Transporter Inhibition: 4-Aminophenylacetic acid acts as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. Researchers study its interactions with transport proteins and its potential therapeutic applications.
Mechanism of Action
The exact mechanism by which 4-Aminophenylacetic acid exerts its effects depends on its specific application. It may involve interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4-Aminophenylacetic acid is unique due to its specific structure, it shares similarities with other benzylic compounds. detailed comparisons would require a broader analysis of related compounds.
Properties
Molecular Formula |
C16H16ClNO5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-[4-[(4-chloro-3-ethoxyphenyl)sulfonylamino]phenyl]acetic acid |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-23-15-10-13(7-8-14(15)17)24(21,22)18-12-5-3-11(4-6-12)9-16(19)20/h3-8,10,18H,2,9H2,1H3,(H,19,20) |
InChI Key |
IXJFZFNEJBIIEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


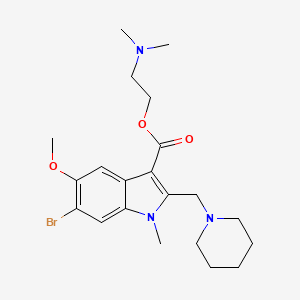
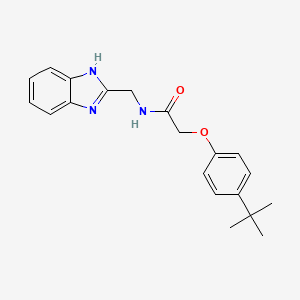
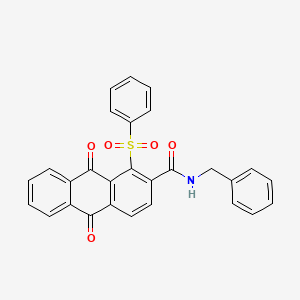
![4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063094.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063115.png)
![1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15,17,19-nonaen-21-one](/img/structure/B11063117.png)
![N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11063120.png)
![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)
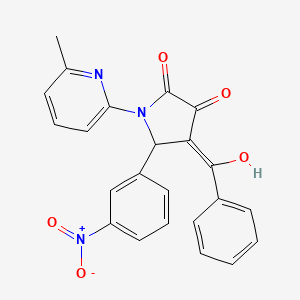
![14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)
![N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11063146.png)
